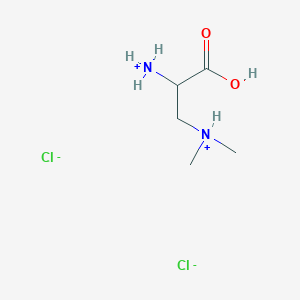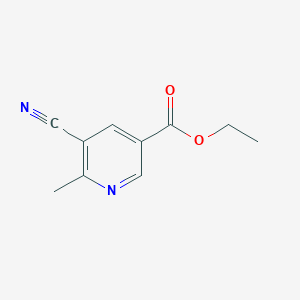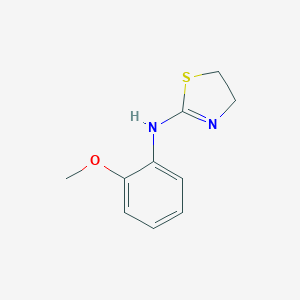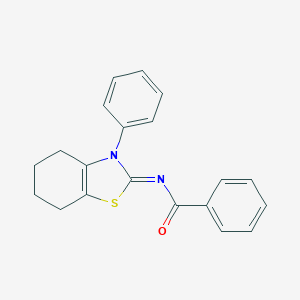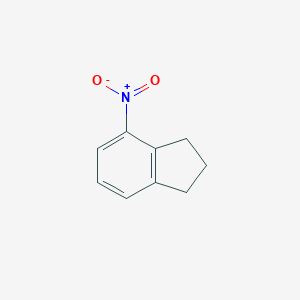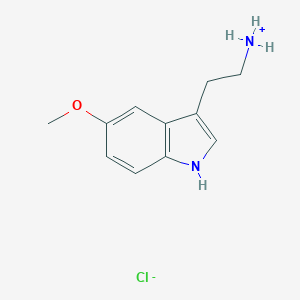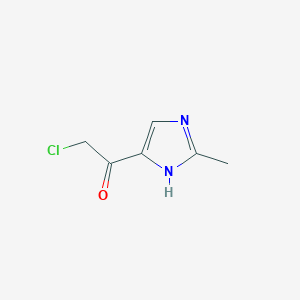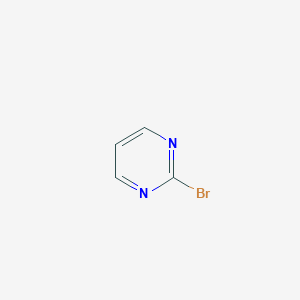
2-Bromopyrimidine
Overview
Description
2-Bromopyrimidine is a halogenated heterocycle . It has an empirical formula of C4H3BrN2 and a molecular weight of 158.98 . It is used in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene by cross-coupling with 9,9-dihexylfluorene-2,7-diboronic acid .
Synthesis Analysis
2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 . It was used in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene by cross-coupling with 9,9-dihexylfluorene-2,7-diboronic acid .Molecular Structure Analysis
The molecular structure of 2-Bromopyrimidine consists of a pyrimidine ring with a bromine atom attached at the 2-position . The structure can be represented by the SMILES stringBrc1ncccn1 . Chemical Reactions Analysis
2-Bromopyrimidine has been used as a coupling partner in Buchwald–Hartwig amination reactions . It undergoes microwave-assisted aminocarbonylation at C-2 with palladium and molybdenum hexacarbonyl .Physical And Chemical Properties Analysis
2-Bromopyrimidine has a density of 1.7±0.1 g/cm3, a boiling point of 249.9±23.0 °C at 760 mmHg, and a flash point of 105.0±22.6 °C . It has a molar refractivity of 30.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 92.1±3.0 cm3 .Scientific Research Applications
Vacuum Ultraviolet Photoabsorption
2-Bromopyrimidine has been studied for its photoabsorption properties in the vacuum ultraviolet (VUV) energy range. This research is significant for understanding the electronic transitions and excited states of molecules, which are crucial in fields like atmospheric chemistry and astrochemistry .
Key Findings::- Quantum chemical calculations helped identify several π* ← π transitions responsible for the most intense bands in the spectrum .
Synthesis of Fluorene Derivatives
2-Bromopyrimidine is used in organic synthesis, particularly in the preparation of fluorene derivatives. These compounds have applications in organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) .
Synthesis Example::- It is involved in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene through cross-coupling reactions .
Aminocarbonylation Reactions
In the field of catalysis, 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation. This process is used to introduce carbonyl groups into organic molecules, which is a valuable transformation in pharmaceutical synthesis .
Catalytic Process::- The reaction is facilitated by palladium and molybdenum hexacarbonyl, showcasing the versatility of 2-Bromopyrimidine in advanced synthetic methods .
Radiosensitizers Development
The study of bromopyrimidines, including 2-Bromopyrimidine, contributes to the development of radiosensitizers. These are compounds that make cancer cells more susceptible to radiation therapy, potentially improving treatment outcomes .
Research Insight::Halopyrimidines in Valence and Rydberg States
2-Bromopyrimidine is pivotal in the study of halopyrimidines’ valence and Rydberg states. These studies are important for understanding the behavior of halogenated compounds in various chemical environments .
Scientific Contribution::- The research provides insights into the suppression of vibrational structures and Rydberg states in bromopyrimidines, which is significant for theoretical and computational chemistry .
Theoretical Calculations and Modeling
The electronic structure and properties of 2-Bromopyrimidine are subjects of theoretical calculations and modeling. These studies aid in predicting the behavior of the molecule under different conditions and can lead to new applications in materials science .
Modeling Applications::Safety and Hazards
2-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .
Future Directions
While specific future directions for 2-Bromopyrimidine are not mentioned in the search results, it is noted that the brominated derivative of pyrimidine is important to better understand the site . Additionally, its use in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene suggests potential applications in the development of new materials .
Mechanism of Action
Mode of Action
2-Bromopyrimidine is known to undergo microwave-assisted aminocarbonylation at the C-2 position with palladium and Mo(CO)6 . This reaction involves the replacement of the bromine atom at the C-2 position with an amide group, which can significantly alter the compound’s reactivity and interaction with other molecules .
Biochemical Pathways
Its ability to undergo aminocarbonylation suggests that it may influence pathways involving amide bonds .
Result of Action
The molecular and cellular effects of 2-Bromopyrimidine’s action would depend on its specific targets and the context of its use. For instance, in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, 2-Bromopyrimidine contributes to the formation of the pyrimidyl groups in the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromopyrimidine. For example, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat.
properties
IUPAC Name |
2-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIHORVILKHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063532 | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyrimidine | |
CAS RN |
4595-60-2 | |
| Record name | 2-Bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Bromopyrimidine?
A1: 2-Bromopyrimidine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound.
- Spectroscopic Data: The polarized Raman and infrared spectra of 2-Bromopyrimidine have been extensively studied, providing valuable insights into its vibrational modes and molecular structure. [] Additionally, Vacuum Ultraviolet (VUV) photoabsorption spectroscopy has been used to probe the excited states of 2-Bromopyrimidine, revealing detailed information about its electronic transitions. []
Q2: How is 2-Bromopyrimidine synthesized?
A2: 2-Bromopyrimidine can be synthesized via various methods. One common approach involves the direct bromination of pyrimidine. Alternative strategies include reacting 2-aminopyrimidine with sodium nitrite and hydrobromic acid or starting from readily available precursors like mucobromic acid. []
Q3: What are the applications of 2-Bromopyrimidine in organic synthesis?
A3: The bromine atom in 2-Bromopyrimidine serves as a useful handle for further functionalization, making it a versatile intermediate in organic synthesis. [, ] It's frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents at the 2-position of the pyrimidine ring. [, ] For example, it can be reacted with benzene boronic acid to yield 2-phenylpyrimidine. []
Q4: Can you elaborate on the use of 2-Bromopyrimidine in Suzuki coupling reactions for the synthesis of oligoarylenes?
A4: 2-Bromopyrimidine plays a crucial role in synthesizing pyrimidine-containing oligoarylenes, a class of materials with intriguing optoelectronic properties. [] For instance, reacting 2-Bromopyrimidine with 9,9-dihexylfluorene-2,7-diboronic acid via Suzuki coupling can yield 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, a key building block for advanced materials. [] These materials hold promise for applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. []
Q5: How does the structure of 2-Bromopyrimidine influence its reactivity in nucleophilic substitution reactions?
A5: The presence of two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of 2-Bromopyrimidine. The electron-withdrawing nature of nitrogen atoms renders the carbon atom bonded to bromine (C2) electron-deficient, facilitating nucleophilic attack. [] This property enables the substitution of bromine with various nucleophiles, providing a versatile route for synthesizing diverse pyrimidine derivatives. [, ]
Q6: Are there any examples of metal-free synthetic applications utilizing 2-Bromopyrimidine?
A6: Yes, 2-Bromopyrimidine has demonstrated utility in metal-free synthesis. For instance, it can react with thiourea in a base-mediated process to efficiently produce benzyl alkyl sulfides. [] This approach offers a more sustainable alternative to traditional metal-catalyzed methods. []
Q7: Can 2-Bromopyrimidine undergo multiple regioselective functionalizations?
A7: Absolutely, research has demonstrated that 2-Bromopyrimidine can undergo multiple regioselective magnesiations, allowing for the sequential introduction of different functional groups at specific positions (C4, C6, and C5) on the pyrimidine ring. [, ] This sequential functionalization capability significantly expands the synthetic utility of 2-Bromopyrimidine.
Q8: What are the implications of the reaction between enantiomerically pure 3-aminoquinuclidine and 2-Bromopyrimidine?
A8: The reaction of enantiomerically pure 3-aminoquinuclidine with 2-Bromopyrimidine leads to an unexpected rearrangement, resulting in the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. [] This intriguing reaction provides a convenient single-step approach to synthesizing these valuable compounds, which are challenging to obtain through conventional methods. []
Q9: Have any natural products containing the 2-Bromopyrimidine moiety been discovered?
A9: Yes, a compelling example is the discovery of psammopemmins (A-C), novel brominated 4-hydroxyindole alkaloids isolated from the Antarctic sponge Psammopemma sp. [] These intriguing natural products incorporate a unique 2-bromopyrimidine moiety and have garnered significant attention from the scientific community. []
Q10: What computational chemistry methods have been employed to study 2-Bromopyrimidine?
A10: Computational chemistry plays a crucial role in understanding the properties and reactivity of 2-Bromopyrimidine. Researchers have employed techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate its electronic structure, geometry, and optical properties. [] These computational studies provide valuable insights that complement experimental findings and guide further research.
Q11: What are the analytical techniques used to characterize and quantify 2-Bromopyrimidine?
A11: Several analytical methods are employed for the characterization and quantification of 2-Bromopyrimidine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




